Cas no 4830-83-5 (N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide)

N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide is a hydrazide derivative characterized by its Schiff base structure, formed via condensation of 2-phenylacetohydrazide with 4-methylbenzaldehyde. This compound exhibits notable stability and potential applications in coordination chemistry due to its ability to act as a bidentate ligand, forming complexes with transition metals. Its conjugated π-system and rigid molecular framework contribute to its utility in materials science and catalysis. The presence of both phenyl and methylphenyl groups enhances its lipophilicity, making it suitable for studies in organic synthesis and pharmaceutical intermediates. The compound's well-defined crystalline structure facilitates characterization by XRD and spectroscopic methods.
N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide structure
4830-83-5 structure
商品名:N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide
CAS番号:4830-83-5
MF:C16H16N2O
メガワット:252.311043739319
CID:5924476
PubChem ID:5332600

N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide 化学的及び物理的性質

名前と識別子

    • (E)-N-(4-methylbenzylidene)-2-phenylacetohydrazide
    • Acetic acid, phenyl-, (p-methylbenzylidene)hydrazide, (E)- (8CI)
    • N'-[(1E)-(4-METHYLPHENYL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE
    • AE-641/06345025
    • AKOS002235770
    • N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylacetamide
    • 4830-83-5
    • (E)-N'-(4-methylbenzylidene)-2-phenylacetohydrazide
    • F1048-0190
    • N'-(4-methylbenzylidene)-2-phenylacetohydrazide
    • Z49703707
    • N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide
    • インチ: 1S/C16H16N2O/c1-13-7-9-15(10-8-13)12-17-18-16(19)11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,18,19)/b17-12+
    • InChIKey: NHTUKZWHFKNJDS-SFQUDFHCSA-N
    • ほほえんだ: C(N/N=C/C1=CC=C(C)C=C1)(=O)CC1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 252.126263138g/mol
  • どういたいしつりょう: 252.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 41.5Ų

じっけんとくせい

  • 密度みつど: 1.05±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 13.78±0.46(Predicted)

N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1048-0190-15mg
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide
4830-83-5 90%+
15mg
$89.0 2023-08-13
Life Chemicals
F1048-0190-25mg
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide
4830-83-5 90%+
25mg
$109.0 2023-08-13
Life Chemicals
F1048-0190-2μmol
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide
4830-83-5 90%+
2μmol
$57.0 2023-08-13
Life Chemicals
F1048-0190-10μmol
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide
4830-83-5 90%+
10μmol
$69.0 2023-08-13
Life Chemicals
F1048-0190-3mg
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide
4830-83-5 90%+
3mg
$63.0 2023-08-13
Life Chemicals
F1048-0190-4mg
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide
4830-83-5 90%+
4mg
$66.0 2023-08-13
Life Chemicals
F1048-0190-2mg
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide
4830-83-5 90%+
2mg
$59.0 2023-08-13
Life Chemicals
F1048-0190-20μmol
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide
4830-83-5 90%+
20μmol
$79.0 2023-08-13
Life Chemicals
F1048-0190-75mg
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide
4830-83-5 90%+
75mg
$208.0 2023-08-13
Life Chemicals
F1048-0190-5mg
N'-[(1E)-(4-methylphenyl)methylidene]-2-phenylacetohydrazide
4830-83-5 90%+
5mg
$69.0 2023-08-13

N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide 関連文献

N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazideに関する追加情報

Introduction to N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide (CAS No. 4830-83-5)

N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide, a compound with the CAS number 4830-83-5, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of hydrazides and has garnered attention due to its structural and functional properties. The presence of a 4-methylphenyl group and a phenylacetohydrazide moiety makes it a versatile intermediate in the synthesis of various pharmacologically active agents.

The molecular structure of N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide consists of an acyclic backbone with a double bond between the carbon atoms at positions 1 and 2, denoted as 1E. This configuration contributes to its reactivity and potential applications in organic synthesis. The compound's ability to participate in various chemical reactions, such as condensation and cyclization, makes it a valuable building block in drug development.

In recent years, there has been a growing interest in exploring the pharmacological potential of hydrazide derivatives. N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide has been studied for its possible role in modulating biological pathways. Research indicates that this compound may exhibit properties relevant to anti-inflammatory, anti-tumor, and antimicrobial activities. These findings are particularly intriguing given the increasing demand for novel therapeutic agents with fewer side effects.

The synthesis of N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide involves several key steps that highlight its complexity and the expertise required for its production. The process typically begins with the reaction of 4-methylbenzaldehyde with phenylacetic acid hydrazide under controlled conditions. This reaction yields the desired product through a series of condensation and dehydration steps. The use of high-purity reagents and precise temperature control is crucial to ensure the formation of the correct isomer and minimize byproduct formation.

Recent advancements in synthetic methodologies have improved the efficiency and yield of N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide production. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to enhance reaction rates and purity. These innovations not only streamline the synthesis process but also make it more environmentally friendly by reducing waste and energy consumption.

The pharmacological evaluation of N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory responses. For instance, preliminary data suggest that this compound may inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—a group of molecules known for their role in inflammation.

In vivo studies have provided further insights into the potential therapeutic applications of N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide. Animal models have shown that this compound can reduce inflammation and pain without significant side effects. These results are encouraging for further development into clinical trials, where its efficacy against chronic inflammatory conditions could be thoroughly assessed.

The structural features of N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide also make it an attractive candidate for drug design. The presence of both aromatic rings provides multiple sites for interaction with biological targets, while the hydrazide moiety allows for further functionalization. This flexibility enables chemists to modify the compound's structure to enhance its pharmacological properties or to develop derivatives with improved bioavailability.

The future prospects for N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide are promising, with ongoing research aimed at elucidating its mechanism of action and exploring new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate these developments, leading to novel drug candidates that could benefit patients worldwide.

In conclusion, N'-(1E)-(4-methylphenyl)methylidene-2-phenylacetohydrazide (CAS No. 4830-83-5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, coupled with promising preclinical results, make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover its full potential, this compound is poised to play a crucial role in addressing various medical challenges.

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